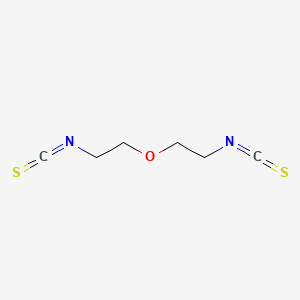
Ethane, 1,1'-oxybis[2-isothiocyanato-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 1,1’-oxybis[2-isothiocyanato- is a chemical compound with the molecular formula C6H10N2O2S2 It is characterized by the presence of two isothiocyanate groups attached to an ethane backbone through an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,1’-oxybis[2-isothiocyanato- typically involves the reaction of ethylene glycol with thiophosgene. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{HOCH}_2\text{CH}_2\text{OH} + 2 \text{CSCl}_2 \rightarrow \text{O(CH}_2\text{CH}_2\text{NCS)}_2 + 2 \text{HCl} + 2 \text{SOCl}_2 ]
Industrial Production Methods
On an industrial scale, the production of Ethane, 1,1’-oxybis[2-isothiocyanato- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,1’-oxybis[2-isothiocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can react with nucleophiles to form addition products.
Polymerization: It can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Common reagents used in reactions with Ethane, 1,1’-oxybis[2-isothiocyanato- include amines, alcohols, and thiols. The reactions typically occur under mild to moderate conditions, often requiring a solvent such as dichloromethane or tetrahydrofuran.
Major Products
The major products formed from reactions with Ethane, 1,1’-oxybis[2-isothiocyanato- depend on the specific reagents used. For example, reactions with amines can yield thiourea derivatives, while reactions with alcohols can produce thiocarbamate esters.
Scientific Research Applications
Ethane, 1,1’-oxybis[2-isothiocyanato- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethane, 1,1’-oxybis[2-isothiocyanato- involves its ability to react with nucleophiles, such as amino groups in proteins. This reactivity allows it to modify biological molecules, potentially altering their function. The compound’s interactions with molecular targets and pathways are a subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethane, 1,1’-oxybis[2-methoxy-: This compound has methoxy groups instead of isothiocyanate groups.
Ethane, 1-isothiocyanato-2-methoxy-: This compound has one isothiocyanate group and one methoxy group.
Properties
CAS No. |
103144-36-1 |
|---|---|
Molecular Formula |
C6H8N2OS2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
1-isothiocyanato-2-(2-isothiocyanatoethoxy)ethane |
InChI |
InChI=1S/C6H8N2OS2/c10-5-7-1-3-9-4-2-8-6-11/h1-4H2 |
InChI Key |
BISOMDWMNMKPEL-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCN=C=S)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















